![molecular formula C19H17NO4S B2382412 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1396715-36-8](/img/structure/B2382412.png)
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
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Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C19H17NO4S and its molecular weight is 355.41. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Chemical Transformations
Research has been conducted on the reactions and synthetic pathways involving chromone derivatives, which are structurally related to the compound of interest. For example, chromone-3-carboxamides have been reacted with cyanothioacetamide to form various derivatives, showcasing the chemical versatility and reactivity of such compounds under different conditions (Kornev, Tishin, & Sosnovskikh, 2019). Another study focused on the Camps cyclization of N-(2-acylaryl)benzamides and their analogs, which led to the formation of quinolin-4(1H)-ones, indicating the potential for creating diverse bioactive molecules through strategic chemical transformations (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).
Biological Activities and Potential Applications
Several studies have evaluated the biological activities of compounds structurally related to N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide. For instance, compounds synthesized via cyclopropanation demonstrated antimicrobial and antioxidant activities, indicating their potential as pharmaceutical agents (Raghavendra et al., 2016). Another research highlighted the antimicrobial activity of benzopyrone derivatives, underscoring the significance of structural modifications to enhance biological efficacy (El-Shaaer, 2012).
Structural and Conformational Analysis
Detailed structural and conformational studies on chromene derivatives provide insights into their molecular properties and potential interactions with biological targets. For instance, the crystal structures of several N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides were determined, showcasing the planar nature of these molecules and their conformations, which could influence their biological activities (Gomes, Low, Cagide, & Borges, 2015).
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-14-10-16(24-15-5-2-1-4-13(14)15)18(22)20-11-19(23,12-7-8-12)17-6-3-9-25-17/h1-6,9-10,12,23H,7-8,11H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFADUVVDKPKCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)(C4=CC=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide |
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